molecular formula C21H15F2N3O2 B2929873 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902963-51-3

1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2929873
CAS No.: 902963-51-3
M. Wt: 379.367
InChI Key: AHTSBUIKJQVXLT-UHFFFAOYSA-N
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Description

The compound “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidine derivatives . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the retrieved papers, general methods for the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods often involve the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .

Scientific Research Applications

  • Eco-Friendly Synthesis Methods : The synthesis of bis-compounds like 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has been achieved through methods like sonication, which offers advantages such as reduced time, higher yields, and minimal hazardous contamination. This approach is compared to traditional methods, highlighting its superiority in terms of environmental friendliness and efficiency (Dabholkar & Ansari, 2010).

  • Photophysical Properties and pH-Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds can be used for photophysical studies and as pH sensors. They exhibit solid-state fluorescence and solvatochromism, making them potential candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).

  • Optical and Nonlinear Optical Applications : Pyrimidine-based bis-uracil derivatives have been studied for their optical and nonlinear optical (NLO) properties. These properties make them suitable for applications in NLO device fabrications, highlighting their potential in the field of materials science (Mohan et al., 2020).

  • Synthesis of Luminescent Polymers : Research has also focused on synthesizing luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which show promise in fields like organic electronics due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).

  • Antibacterial and Antifungal Activities : Certain derivatives of pyrimido[4,5-d]pyrimidine-2,4-diones have been evaluated for their antimicrobial activities. These studies are crucial for exploring new avenues in drug discovery and addressing the challenge of antibiotic resistance (Aksinenko et al., 2016).

  • Efficient Synthesis Techniques : The use of novel synthesis techniques like triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported for the efficient synthesis of pyridine-pyrimidines. Such techniques demonstrate advancements in chemical synthesis and its applications in material science (Rahmani et al., 2018).

Future Directions

The future directions for research on “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” and similar compounds are likely to focus on further exploring their biological activities, particularly their anticancer potential . This includes understanding their mechanisms of action, optimizing their synthesis methods, and investigating their safety profiles .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine, which is then reacted with 4-fluorobenzyl bromide to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-cyanopyridine", "4-fluorobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine.", "Step 2: Reaction of 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Step 3: Purification of the intermediate by recrystallization or column chromatography to obtain the final product 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione." ] }

902963-51-3

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.367

IUPAC Name

1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2

InChI Key

AHTSBUIKJQVXLT-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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